![molecular formula C25H29NO12S B14778964 methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B14778964.png)
methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing a five-membered ring with one oxygen and one nitrogen atom This particular compound is notable for its intricate structure, which includes multiple functional groups such as acetyl, phenylsulfanyl, and triacetyloxypropyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
-
Formation of the Oxazole Ring: : The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of α,β-acetylenic oximes with AuCl3 as a catalyst can lead to the formation of substituted oxazoles under moderate conditions .
-
Introduction of Functional Groups: : The phenylsulfanyl group can be introduced through nucleophilic substitution reactions, while the acetyl and triacetyloxypropyl groups can be added using acylation and esterification reactions, respectively .
-
Final Assembly: : The final step involves the coupling of the various intermediates to form the desired compound. This step may require the use of coupling agents and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
化学反应分析
Types of Reactions
Methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate can undergo various chemical reactions, including:
-
Oxidation: : The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
-
Reduction: : The oxazole ring can be reduced to form dihydrooxazoles using reducing agents like lithium aluminum hydride .
-
Substitution: : The acetyl and triacetyloxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrooxazoles
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
-
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals .
-
Biology: : Its unique structure allows it to interact with various biological targets, making it a candidate for studying enzyme inhibition and receptor binding .
-
Medicine: : The compound’s potential bioactivity suggests it could be explored as a lead compound for the development of new drugs, particularly those targeting cancer or infectious diseases .
-
Industry: : It may find applications in the development of new materials with specific properties, such as polymers or coatings .
作用机制
The mechanism of action of methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces . These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
- Methyl (3aR,4R,6R,7aS)-3-acetyl-6-(benzyloxy)-2-oxo-4-[(1S,2R)-1,2,3-triacetoxypropyl]hexahydro-4H-pyrano[3,4-d][1,3]oxazole-6-carboxylate
- Methyl (3aR,4R,7aR)-2-methyl-4-(1S,2R,3-triacetoxypropyl)-3a,7a-dihydro-4H-pyrano[3,4-d][1,3]oxazole-6-carboxylate
Uniqueness
Methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
属性
分子式 |
C25H29NO12S |
|---|---|
分子量 |
567.6 g/mol |
IUPAC 名称 |
methyl (6R)-3-acetyl-2-oxo-6-phenylsulfanyl-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate |
InChI |
InChI=1S/C25H29NO12S/c1-13(27)26-20-18(37-24(26)32)11-25(23(31)33-5,39-17-9-7-6-8-10-17)38-22(20)21(36-16(4)30)19(35-15(3)29)12-34-14(2)28/h6-10,18-22H,11-12H2,1-5H3/t18?,19?,20?,21?,22?,25-/m1/s1 |
InChI 键 |
CVMYPHWPKCZUMN-BOKIZHHKSA-N |
手性 SMILES |
CC(=O)N1C2C(C[C@](OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC3=CC=CC=C3)OC1=O |
规范 SMILES |
CC(=O)N1C2C(CC(OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC3=CC=CC=C3)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


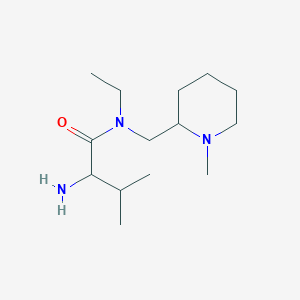
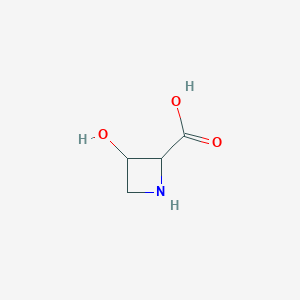
![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)

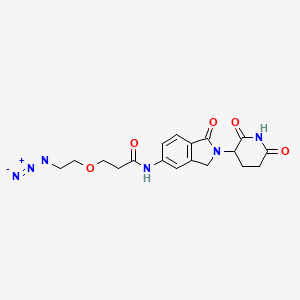
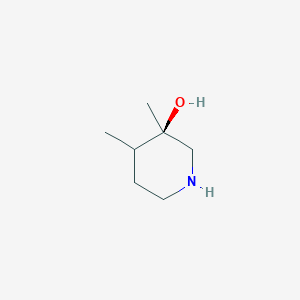
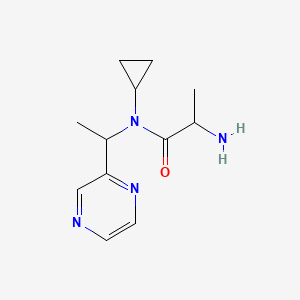
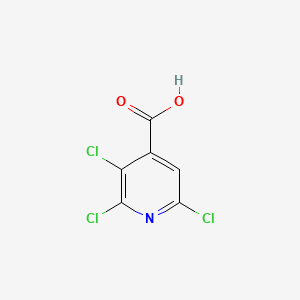
![N-{4-[(1H-pyrrol-2-yl)(2H-pyrrol-2-yl)methyl]phenyl}acetamide](/img/structure/B14778947.png)
![N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine](/img/structure/B14778948.png)
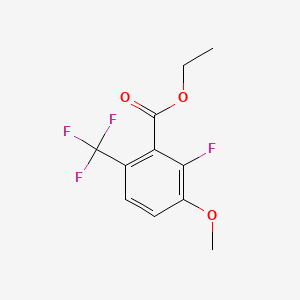
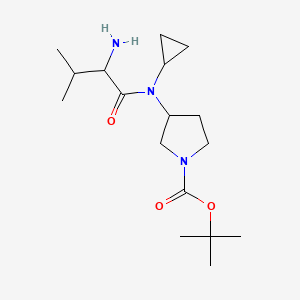
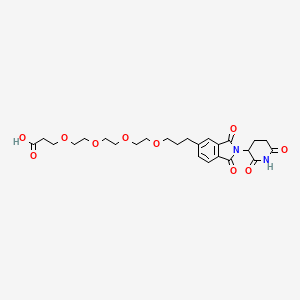
![2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol](/img/structure/B14778968.png)
